N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}pyridine-3-sulfonamide
Description
This compound features a pyridazinone core substituted with a 4-chlorophenyl group at position 3 and an ethyl linker terminating in a pyridine-3-sulfonamide moiety.
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c18-14-5-3-13(4-6-14)16-7-8-17(23)22(21-16)11-10-20-26(24,25)15-2-1-9-19-12-15/h1-9,12,20H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIZDVTWINMTKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structural Features
- Sulfonamide Group : This functional group is known for its antibacterial properties.
- Chlorophenyl Substitution : The presence of a chlorophenyl moiety may enhance lipophilicity and biological activity.
- Dihydropyridazin Derivative : This core structure is associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell growth.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, sulfonamide derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 | 25 | Induction of apoptosis |
| MCF7 | 30 | Cell cycle arrest |
| A549 | 20 | Inhibition of proliferation |
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focus of research. Notably, it has been studied for its interaction with carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis.
Inhibition Data
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By targeting enzymes such as carbonic anhydrases, the compound disrupts critical metabolic pathways in cancer cells.
- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells through various signaling pathways.
- Antibacterial Mechanisms : Through its sulfonamide group, it interferes with bacterial folate metabolism.
Comparison with Similar Compounds
Substituent Variations on the Pyridazinone Core
The pyridazinone ring is a common scaffold in several analogs. Key differences arise from substituents on the phenyl group and terminal functional groups:
*Note: The target compound’s molecular formula can be inferred as C17H14ClN3O3S (pyridazinone + ethyl linker + pyridine-3-sulfonamide).
Key Observations :
Binding Affinity and Functional Relevance
highlights that substituents significantly affect binding affinities. For example:
- Compound X (CPX): Exhibits the highest predicted binding affinity (−8.1 kcal/mol) among 83,846 screened compounds, attributed to its furan-2-yl and pyridinone-acetamide groups .
- Disaccharides (Trehalose/Sucrose) : Weak affinities (−1.8 to −3.0 kcal/mol) due to lack of aromatic/halogen interactions .
While the target compound’s binding data is unavailable, its 4-chlorophenyl and sulfonamide groups may offer stronger hydrophobic and polar interactions compared to CPX’s furan system, warranting further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
